molecular formula C4H8N6O B1275783 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one CAS No. 89124-32-3

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one

Cat. No. B1275783
CAS RN: 89124-32-3
M. Wt: 156.15 g/mol
InChI Key: KFFPBWZQPPESLP-UHFFFAOYSA-N
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Description

“4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” is a chemical compound with the molecular formula C4H8N6O . It’s a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have attracted attention due to their diverse applications in medicinal chemistry .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives like “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” involves various types of chemical reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .


Molecular Structure Analysis

The molecular structure of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . Detailed structural insights and vibrational assignments can be obtained using multi-spectroscopic techniques such as NMR, FT-IR, FT-Raman, and UV-vis along with quantum chemical calculations .


Chemical Reactions Analysis

The chemical reactivity of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be studied through various reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . These databases provide information about its structure, chemical names, classification, patents, literature, biological activities, and more .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

AHMT serves as a precursor in the synthesis of various heterocyclic compounds. A notable reaction is its cascade reaction with triethyl orthoacetate, which leads to the formation of several triazolo-triazine derivatives . These compounds are of interest due to their potential biological activities and as frameworks for constructing bioactive molecules.

Selective Adsorption of Metals

Modified graphene oxide with AHMT has shown greatly enhanced selective adsorption of gallium (Ga) from aqueous solutions . This application is significant for environmental protection and resource utilization, particularly in the recovery of Ga from industrial residues.

Development of Bioactive Molecules

AHMT derivatives have been explored for their potential as bioactive molecules. They have shown promise as inhibitors of adenosine A2a receptors, neuroprotectors, antitumor agents, and herbicides . This versatility makes AHMT a valuable scaffold in medicinal chemistry.

Sensor Development

AHMT has been utilized in the development of highly selective sensors. For instance, it has been used as a selective material for the detection of copper (II) ions in solution, demonstrating its utility in environmental monitoring and analytical chemistry .

Organic Synthesis

In organic synthesis, AHMT can undergo various reactions to form new compounds with potential applications in different fields. Its reactivity with ortho esters, for example, has been proposed as a mechanism for the alkylation of amino-substituted triazolo-triazines .

Agricultural Chemistry

AHMT derivatives have been investigated for their use in agricultural chemistry, particularly as herbicides . The triazine ring, a common motif in many herbicides, suggests that AHMT can be a key intermediate in the development of new agrochemicals.

Safety and Hazards

The safety and hazards information for “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . It provides information about its toxicity, supplier lists, and more .

properties

IUPAC Name

4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFPBWZQPPESLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401811
Record name 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one

CAS RN

89124-32-3
Record name 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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